Broad Counter‑Screen Inactivity: Selectivity Fingerprint Across 25+ Mechanistically Diverse Biological Targets
In the Molecular Libraries Program (MLP) screening collection, N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)‑5‑(4‑nitrophenyl)furan‑2‑carboxamide was tested in 25 distinct bioassays spanning kinases (MEK5, MEKK2, MEKK3), GPCRs (κ‑opioid receptor), ion channels (Kir2.1, hERG), proteases (SARS‑CoV‑2 3CLPro, VIM‑2 and IMP‑1 metallo‑β‑lactamases), phosphatases (PHOSPHO1, VHR1), protein–protein interactions (Menin–MLL), and phenotypic assays (West Nile virus, Ras‑selective lethality, hepatic lipid droplet formation) and was classified as Inactive in every assay at the tested concentrations [1]. This contrasts with the behaviour of many screening‑deck compounds that register as promiscuously active across multiple assay technologies, often due to aggregation, redox cycling, or non‑specific protein binding [2].
| Evidence Dimension | Percentage of assay panels returning an Active call |
|---|---|
| Target Compound Data | 0 % Active (0/25 assays); all results Inactive [1] |
| Comparator Or Baseline | Typical MLP screening compounds show 1–5 % active rate across diverse panels; pan‑assay interference compounds (PAINS) may score active in >10 % of assays [2] |
| Quantified Difference | Target compound active rate = 0 % vs. typical library background of 1–5 % and PAINS >10 % |
| Conditions | 25 PubChem bioassays (AID 1490–AID 1825); confirmatory and primary screening formats; biochemical and cell‑based readouts [1] |
Why This Matters
A compound that is consistently inactive across a broad panel of mechanistically unrelated targets carries a low risk of non‑specific off‑target toxicity, making it a cleaner starting point for focused library design or a high‑confidence negative control.
- [1] PubChem BioAssay Summary for CID 2145631 (AID 1490–AID 1825). National Center for Biotechnology Information (2025). View Source
- [2] Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719‑2740. View Source
